molecular formula C20H21ClN2O2S2 B2720577 N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-phenylethane-1-sulfonamide CAS No. 946328-32-1

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-phenylethane-1-sulfonamide

Cat. No.: B2720577
CAS No.: 946328-32-1
M. Wt: 420.97
InChI Key: UJMZRJTVFYBPMY-UHFFFAOYSA-N
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Description

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-phenylethane-1-sulfonamide is a sulfonamide derivative featuring a thiazole core substituted with a 4-chlorophenyl group and a methyl group. The sulfonamide moiety is linked via an ethyl chain to a phenyl group, contributing to its unique physicochemical and pharmacological profile. This compound is structurally related to bioactive molecules targeting enzymes or receptors where sulfonamide and thiazole functionalities are critical for binding .

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O2S2/c1-15-19(26-20(23-15)17-7-9-18(21)10-8-17)11-13-22-27(24,25)14-12-16-5-3-2-4-6-16/h2-10,22H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJMZRJTVFYBPMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNS(=O)(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-phenylethane-1-sulfonamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst.

    Attachment of the Ethyl Chain: The ethyl chain can be added through a nucleophilic substitution reaction.

    Formation of the Phenylethanesulfonamide Moiety: This step involves the reaction of phenylethanesulfonyl chloride with an amine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-phenylethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

Medicinal Applications

1. Antiviral Activity
Research indicates that sulfonamide derivatives exhibit antiviral properties. A study synthesized several 1,3,4-thiadiazole sulfonamide derivatives, including compounds similar to N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-phenylethane-1-sulfonamide. These compounds were tested for their efficacy against the Tobacco Mosaic Virus (TMV), with some showing up to 50% inhibition rates comparable to commercial antiviral agents like ningnanmycin .

2. Antimicrobial Properties
Sulfonamides are well-known for their antibacterial effects. The incorporation of the thiazole ring in the structure enhances its interaction with bacterial enzymes, potentially leading to effective treatments for various infections. Studies have shown that thiazole-containing compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Agricultural Applications

1. Herbicidal Activity
Sulfonamide derivatives have been explored for their herbicidal properties. The structural features of this compound may contribute to its effectiveness in controlling weed growth by inhibiting specific metabolic pathways in plants .

2. Plant Protection
The compound's potential as a plant protectant has been investigated through its ability to combat plant viruses. The aforementioned antiviral activity against TMV suggests that it could be developed into a protective agent for crops susceptible to viral infections .

Data Table of Biological Activities

Activity TypeCompound TestedEfficacy (%)Reference
Antiviral (TMV)N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-phenylethane-1-sulfonamide~50%
AntibacterialVarious sulfonamide derivativesVaries
HerbicidalThiazole-containing sulfonamidesEffective

Case Studies

Case Study 1: Synthesis and Evaluation of Antiviral Activity
In a study focused on synthesizing 1,3,4-thiadiazole sulfonamide derivatives, researchers evaluated their antiviral activities against TMV. The synthesized compounds demonstrated significant antiviral properties, with specific derivatives showing promising results that warrant further investigation for agricultural applications .

Case Study 2: Structure-Activity Relationship Analysis
A comprehensive analysis of the structure-activity relationship (SAR) among thiazole-based sulfonamides revealed that modifications in the aromatic rings significantly influenced their biological activities. This insight is crucial for designing new compounds with enhanced efficacy against bacterial infections and plant pathogens .

Mechanism of Action

The mechanism of action of N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-phenylethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of sulfonamide-thiazole hybrids. Key structural analogs, as reported in screening databases (), include:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-phenylethane-1-sulfonamide (Target) C₂₀H₂₀ClN₃O₂S₂ 442.0 (estimated*) 4-Cl-phenyl (thiazole), phenyl (sulfonamide)
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxybenzene-1-sulfonamide C₁₉H₁₉ClN₂O₃S₂ 422.95 4-methoxy (sulfonamide)
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide C₂₀H₂₁ClN₂O₂S₂ 420.98 2,4-dimethyl (sulfonamide)
N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide C₂₀H₂₁FN₂O₃S₂ 420.52 4-F-phenyl (thiazole), 4-methoxy-3-methyl (sulfonamide)

*Molecular weight estimated based on structural similarity to analogs in .

Key Observations:

Substituent Effects on Molecular Weight :

  • The target compound’s molecular weight (~442 g/mol) is higher than analogs with smaller substituents (e.g., 4-methoxy: 422.95 g/mol) due to the phenyl group on the sulfonamide.
  • Halogen substitution (Cl vs. F) minimally affects molecular weight but significantly alters electronic properties .

Methyl groups (e.g., 2,4-dimethyl in C₂₀H₂₁ClN₂O₂S₂) increase steric bulk, which may hinder receptor binding in certain targets .

Computational Insights:

  • Software like AutoDock4 () and Multiwfn () could model the compound’s binding mode and electronic properties, respectively. For example, the 4-Cl-phenyl group may engage in halogen bonding, while the sulfonamide’s oxygen atoms participate in hydrogen bonding .

Biological Activity

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-phenylethane-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C19H21ClN2O2S
  • Molecular Weight : 410.84 g/mol
  • CAS Number : 866018-58-8

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazole Ring : Utilizing the Hantzsch thiazole synthesis method, where α-haloketones react with thioamides.
  • Introduction of the Chlorophenyl Group : Achieved through Friedel-Crafts acylation using 4-chlorobenzoyl chloride.
  • Attachment of the Ethyl Chain : Accomplished via nucleophilic substitution reactions.
  • Formation of the Sulfonamide Moiety : Involves reacting phenylethanesulfonyl chloride with an amine to create the sulfonamide linkage .

Antimicrobial Properties

Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as various fungal strains. The compound's structure suggests potential interactions with bacterial cell walls or enzymes critical for bacterial survival .

Cardiovascular Effects

Research has demonstrated that certain sulfonamide derivatives can influence cardiovascular functions. A study highlighted that a related compound decreased perfusion pressure in a time-dependent manner, suggesting a mechanism involving calcium channel modulation. This indicates that this compound may similarly affect cardiovascular dynamics by interacting with biomolecules involved in blood pressure regulation .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated but can be summarized as follows:

  • Target Interaction : The compound likely binds to specific proteins or enzymes involved in critical biological pathways.
  • Biochemical Pathway Modulation : This interaction may alter the activity of these targets, leading to changes in cellular processes such as gene expression and metabolic pathways.
  • Resulting Biological Effects : The ultimate outcomes could range from antimicrobial effects to modulation of cardiovascular functions.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

Study ReferenceCompound TestedBiological Activity Observed
N-{5-(4-Methylphenyl) diazenyl-4-Phenyl-1,3-Thiazol-2-Ylbenzamide}Antibacterial activity against E. coli and S. aureus
4-(2-aminoethyl)-benzenesulfonamideDecreased perfusion pressure and coronary resistance
Various thiazole derivativesBroad-spectrum antifungal activity against drug-resistant strains

These findings suggest a promising avenue for further exploration into the therapeutic applications of thiazole-based sulfonamides.

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